Ardisiaquinone A
Overview
Description
Ardisiaquinone A is a naturally occurring compound found in plants of the genus Ardisia. It was first isolated from Ardisia sieboldii in 1968. Chemically, it consists of two variably-substituted 1,4-benzoquinone units connected by a long alkyl or alkenyl chain . This compound is of significant interest due to its biological activities, including anti-inflammatory and cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ardisiaquinone A can be synthesized through a cross-coupling reaction between a yne and an iodide derived from a common intermediate . The synthesis involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The reaction conditions typically involve the use of palladium catalysts and appropriate solvents to facilitate the coupling process .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ardisiaquinone A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone units to hydroquinone forms.
Substitution: Substitution reactions can introduce different functional groups into the quinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinones and hydroquinones, which can have different biological activities and properties .
Scientific Research Applications
Ardisiaquinone A has several scientific research applications:
Chemistry: It is used as a model compound to study quinone chemistry and reactions.
Medicine: This compound has shown anti-inflammatory effects and protects against liver injury in animal models.
Mechanism of Action
Ardisiaquinone A exerts its effects primarily through the inhibition of the enzyme 5-lipoxygenase, which is involved in the inflammatory response . By inhibiting this enzyme, this compound reduces the production of inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, its cytotoxicity against cancer cells is believed to be related to its ability to induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Ardisiaquinone B
- Ardisiaquinone C
- Ardisiaquinone D
- Ardisiaquinone E
- Ardisiaquinone F
- Ardisiaquinone G
- Ardisiaquinone H
Uniqueness
Ardisiaquinone A is unique among its analogs due to its specific substitution pattern and the length of its alkyl chain . This unique structure contributes to its distinct biological activities, such as its potent 5-lipoxygenase inhibitory activity and its protective effects against liver injury .
Properties
IUPAC Name |
2-hydroxy-3-[(Z)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-5-methoxycyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40O8/c1-37-25-19-23(31)27(33)21(29(25)35)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-22-28(34)24(32)20-26(38-2)30(22)36/h3-4,19-20,33-34H,5-18H2,1-2H3/b4-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYDDJMZYDRCOF-ARJAWSKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=C(C1=O)CCCCCCCC=CCCCCCCCC2=C(C(=O)C=C(C2=O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=O)C(=C(C1=O)CCCCCCC/C=C\CCCCCCCC2=C(C(=O)C=C(C2=O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18799-05-8 | |
Record name | Ardisiaquinone A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018799058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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